4-Ethoxy-1-phenylpenta-1,4-dien-3-ol
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Overview
Description
4-Ethoxy-1-phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C13H16O2 It is characterized by the presence of an ethoxy group, a phenyl ring, and a penta-1,4-dien-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-phenylpenta-1,4-dien-3-ol typically involves the reaction of ethyl vinyl ether with phenylacetylene under specific conditions. The reaction is catalyzed by a base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a series of steps including the formation of an intermediate, which is then converted to the final product through a series of elimination and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-phenylpenta-1,4-dien-3-ol undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-Ethoxy-1-phenylpenta-1,4-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-1-phenylpenta-1,4-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpenta-1,4-diyn-3-ol: Similar structure but with a diyn group instead of a dien group.
4-Ethoxy-1-phenylbut-1-en-3-ol: Similar structure but with a buten backbone instead of a pentadien backbone.
Uniqueness
4-Ethoxy-1-phenylpenta-1,4-dien-3-ol is unique due to its specific combination of functional groups and structural features
Biological Activity
4-Ethoxy-1-phenylpenta-1,4-dien-3-ol is a polyunsaturated organic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a long carbon chain with multiple double bonds and an ethoxy group, positions it as a candidate for various pharmacological applications. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The synthesis of this compound typically involves the reaction of ethyl vinyl ether with phenylacetylene under controlled conditions. The compound can also be derived through various organic synthesis methodologies, which allow for modifications that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.
- Receptor Binding : It potentially binds to receptors that modulate various physiological responses.
Research indicates that derivatives of similar compounds can interact effectively with viral proteins, suggesting antiviral properties against certain pathogens.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated for its effectiveness against various bacterial strains and fungi, demonstrating potential as a therapeutic agent in treating infections.
Antiviral Effects
The compound has been investigated for its antiviral properties, particularly against plant viruses. Its structural features may enhance interactions with viral components, leading to inhibition of viral replication.
Anticancer Activity
Recent studies have explored the anticancer potential of penta-1,4-diene derivatives. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of hepatoma cells (SMMC-7721), with IC50 values indicating potent activity . Mechanistic studies suggest these compounds induce apoptosis in cancer cells by regulating apoptotic proteins and inhibiting DNA replication .
Case Studies
Several case studies highlight the biological effects of this compound and its derivatives:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus. |
Study B | Antiviral Activity | Showed effectiveness against tobacco mosaic virus in vitro. |
Study C | Anticancer Activity | Compounds exhibited IC50 values below 1 μM against SMMC-7721 cells. |
These studies underscore the compound's versatility and potential as a multi-target therapeutic agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Ethoxy-1-phenylpenta-1,4-dien-3-one | Similar backbone without hydroxyl group | Exhibits different reactivity patterns |
2-Ethoxyphenylpenta-2,4-dienal | Contains an aldehyde functional group | Potentially different biological activities |
3-Hydroxyphenylpenta-1,4-diene | Hydroxyl group at a different position | Different solubility and stability |
This comparative analysis highlights how slight variations in structure can lead to significant differences in biological activity.
Properties
CAS No. |
649570-43-4 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-ethoxy-1-phenylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C13H16O2/c1-3-15-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-10,13-14H,2-3H2,1H3 |
InChI Key |
CWKJEZBTEVAOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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